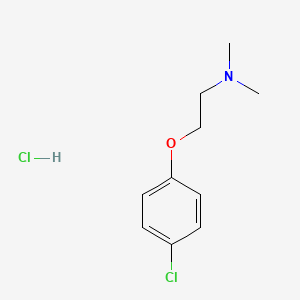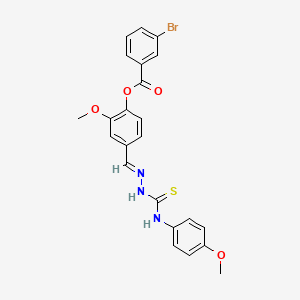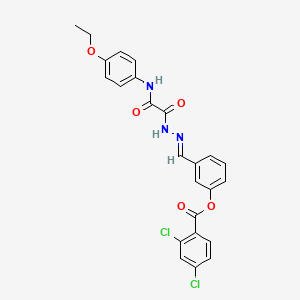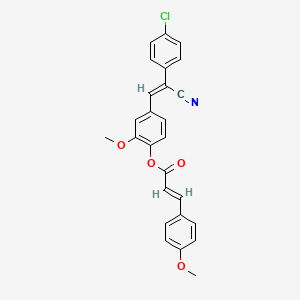
N-acetyl-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H8N2O5S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of an acetyl group, a nitro group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-2-nitrobenzenesulfonamide can be synthesized through various synthetic routes. One common method involves the acetylation of 2-nitrobenzenesulfonamide using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2-nitrobenzenesulfonamide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-amino-N-acetylbenzenesulfonamide.
Substitution: N-substituted sulfonamides.
Hydrolysis: 2-nitrobenzenesulfonamide.
Scientific Research Applications
N-acetyl-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-acetyl-2-nitrobenzenesulfonamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-4-nitrobenzenesulfonamide
- N-acetyl-3-nitrobenzenesulfonamide
- N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamide
Uniqueness
N-acetyl-2-nitrobenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The position of the nitro group relative to the sulfonamide and acetyl groups can significantly impact the compound’s properties and applications.
Properties
CAS No. |
23530-44-1 |
|---|---|
Molecular Formula |
C8H8N2O5S |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
N-(2-nitrophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H8N2O5S/c1-6(11)9-16(14,15)8-5-3-2-4-7(8)10(12)13/h2-5H,1H3,(H,9,11) |
InChI Key |
CUQSQUHHFLEMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B12008167.png)

![1-[(2-Aminoethyl)amino]-3-(pentyloxy)propan-2-ol](/img/structure/B12008193.png)
![3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol](/img/structure/B12008194.png)
![(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12008195.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008196.png)
![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12008197.png)





